6-Hydroxy Duloxetine-d3 is a deuterated analog of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder and generalized anxiety disorder. The compound is notable for its application in pharmacokinetic studies and bioanalytical methods due to its isotopic labeling, which enhances detection sensitivity and specificity in mass spectrometry.
Duloxetine was first approved by the U.S. Food and Drug Administration in 2004. The deuterated form, 6-Hydroxy Duloxetine-d3, is synthesized for research purposes, particularly to study the metabolism and pharmacokinetics of duloxetine without interference from endogenous compounds. It is typically sourced from specialized chemical suppliers that provide isotopically labeled compounds for research.
6-Hydroxy Duloxetine-d3 is classified as an active pharmaceutical ingredient (API) and a research chemical. Its primary classification falls under the category of antidepressants, specifically SNRIs.
The synthesis of 6-Hydroxy Duloxetine-d3 involves several steps that typically include deuteration of the hydroxyl group on the duloxetine molecule. Various synthetic routes can be employed, including:
The synthesis often utilizes liquid chromatography coupled with mass spectrometry for purification and analysis. For example, high-performance liquid chromatography (HPLC) with mass spectrometric detection is employed to ensure the purity and identity of the synthesized compound .
The molecular formula for 6-Hydroxy Duloxetine-d3 is CHDNOS, where the 'D' indicates deuterium atoms replacing hydrogen atoms in the structure. The compound retains the core structure of duloxetine but includes modifications that allow for its identification as a labeled compound.
The molecular weight of 6-Hydroxy Duloxetine-d3 is approximately 303.4 g/mol. Its structural representation includes a naphthalene ring attached to a thienyl group, characteristic of duloxetine's structure.
6-Hydroxy Duloxetine-d3 can participate in various chemical reactions similar to those involving its non-deuterated counterpart. Key reactions include:
The reactions are typically monitored using mass spectrometry to track the incorporation of deuterium and assess reaction yields and kinetics .
The mechanism of action for duloxetine, and by extension its deuterated analog, involves inhibition of serotonin and norepinephrine reuptake in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing anxiety.
Pharmacological studies indicate that duloxetine has a higher affinity for serotonin transporters compared to norepinephrine transporters, which contributes to its therapeutic effects .
Relevant analyses often include infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm structural integrity and purity .
6-Hydroxy Duloxetine-d3 is primarily used in:
The isotopic labeling enhances sensitivity and specificity, making it invaluable for detailed pharmacological research .
6-Hydroxy Duloxetine-d3 is a deuterium-labeled isotopologue of the active duloxetine metabolite 6-hydroxy duloxetine. Its molecular formula is C18D3H16NO2S, with a molecular weight of 316.433 g/mol and an accurate mass of 316.132 Da [1] [6]. The compound features a trideuterated methyl group (-CD3) attached to the nitrogen atom of the secondary amine functionality, replacing the -CH3 group in the non-deuterated metabolite. This specific labeling pattern is confirmed by its SMILES notation: [2H]C([2H])([2H])NCC[C@H](Oc1cccc2cc(O)ccc12)c3cccs3
[1] [5].
The isotopic substitution occurs at the N-methyl position, strategically chosen due to this group’s involvement in metabolic pathways. The IUPAC name explicitly denotes this labeling: 5-[(1S)-1-thiophen-2-yl-3-(trideuteriomethylamino)propoxy]naphthalen-2-ol [1]. Deuterium incorporation increases the molecular mass by 3 Da compared to the non-deuterated metabolite (313.42 g/mol), a critical feature enabling its use as an internal standard in mass spectrometry [3] [9]. The naphthalene ring system retains a phenolic hydroxyl group at the 6-position, while the chiral side chain contains the deuterated aminopropyl linker and the 2-thienyl moiety.
Table 1: Molecular Characterization of 6-Hydroxy Duloxetine-d3
Property | Value/Specification | Source/Confirmation Method |
---|---|---|
Molecular Formula | C18D3H16NO2S | High-Resolution Mass Spectrometry |
Molecular Weight | 316.433 g/mol | Calculated from formula |
Accurate Mass | 316.132 Da | MS instrumentation |
CAS Registry Number | Not available (Parent metabolite: 741693-76-5) | [3] [9] |
Isotopic Purity | ≥99% (Typical for d3-labeling) | Supplier specifications |
SMILES Notation | [2H]C([2H])([2H])NCCC@Hc3cccs3 | Chemical registry databases |
InChI Key | LEIFDHLVPBJTIV-KRWDZBQOSA-N (Parent metabolite) | Computational chemistry |
Structurally, 6-Hydroxy Duloxetine-d3 differs from duloxetine (C18H19NO2S, MW 297.41 g/mol) in two significant aspects:
The hydroxylation at the 6-position significantly alters the molecule's polarity. Computational predictions (ALOGPS) indicate the non-deuterated metabolite has a water solubility of approximately 0.00374 mg/mL and a logP value of 3.3, compared to duloxetine's logP of ~4.6 [3] [9]. This increased polarity reflects the metabolite's enhanced phase II conjugation (glucuronidation/sulfation) potential, facilitating renal excretion. The deuterium labeling, while minimally affecting physicochemical properties like logP or pKa (strongest basic pKa ~9.42), provides a distinct mass signature crucial for analytical differentiation [3]. The deuterated compound serves as a perfect internal standard for quantifying both duloxetine and its 6-hydroxy metabolite in biological matrices via LC-MS/MS, compensating for extraction and ionization variations.
Table 2: Structural Comparison of Duloxetine, 6-Hydroxy Metabolite, and Deuterated Standard
Feature | Duloxetine | 6-Hydroxy Duloxetine | 6-Hydroxy Duloxetine-d3 |
---|---|---|---|
Chemical Formula | C18H19NO2S | C18H19NO2S | C18D3H16NO2S |
Molecular Weight | 297.41 g/mol | 313.42 g/mol | 316.43 g/mol |
Naphthalene Substitution | Unsubstituted | 6-Hydroxy | 6-Hydroxy |
N-Methyl Group | -CH3 | -CH3 | -CD3 |
Primary Use | Active pharmaceutical ingredient | Pharmacologically active metabolite | Mass spectrometric internal standard |
Key Reference | [7] | [3] [9] | [1] [6] |
6-Hydroxy Duloxetine-d3 retains the critical chiral center of duloxetine and its metabolites, possessing the (S)-configuration at the carbon atom linking the naphthyloxy, thienyl, and aminopropyl groups. This is explicitly denoted in its IUPAC name ((1S)
) and SMILES notation ([C@H]
) [1] [6]. The stereochemical integrity is paramount, as the (S)-enantiomer of duloxetine is the pharmacologically active form responsible for serotonin and norepinephrine reuptake inhibition.
The stability of the chiral center under physiological conditions is a key consideration for deuterated standards. The carbon center is a stereogenic alpha-carbon adjacent to an ether oxygen and a secondary amine. While inversion at this center is theoretically possible under extreme pH or enzymatic conditions, the deuterium labeling on the distal N-methyl group (-CD3) does not directly influence the stereochemical stability of the chiral carbon. The primary factors governing chiral stability are:
Comparative analysis with related compounds like (Rac)-4-Hydroxy Duloxetine-d<sub>3</sub>
highlights the importance of stereochemical specification [4]. Suppliers explicitly label the 6-hydroxy metabolite standard as having the (S)-configuration, confirming its enantiopurity aligns with the active pharmaceutical ingredient and its relevant metabolite. Maintaining this configuration ensures the deuterated standard accurately mirrors the behavior of the endogenous metabolite during chiral chromatography or stereospecific metabolic studies.
Table 3: Stereochemical Properties of 6-Hydroxy Duloxetine-d3
Property | Detail |
---|---|
Chiral Centers | 1 (Carbon at position 1 of the propoxy chain) |
Absolute Configuration | (S) |
Specified Stereochemistry | Explicitly denoted in IUPAC name and supplier documentation ((S)- or [C@H] in SMILES) [1] [6] |
Potential for Racemization | Low under standard handling conditions (pH 4-9, <40°C); no acidic proton at chiral center |
Influence of -CD3 Group | Negligible; deuterium atoms are on nitrogen-bound methyl, not stereogenic carbon |
Key Analytical Concern | Ensuring enantiopurity is maintained during synthesis and storage |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: